molecular formula C18H20N6OS B2735318 3-(phenylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)propanamide CAS No. 2034532-10-8

3-(phenylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)propanamide

Cat. No.: B2735318
CAS No.: 2034532-10-8
M. Wt: 368.46
InChI Key: ILVUTQRIZAHJQD-UHFFFAOYSA-N
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Description

This compound features a triazolopyrazine core fused with a pyrrolidine ring, linked via a propanamide bridge to a phenylsulfanyl group. The phenylsulfanyl group may enhance lipophilicity and membrane permeability, while the triazolopyrazine scaffold is known for its role in modulating protein-protein interactions .

Properties

IUPAC Name

3-phenylsulfanyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-16(7-11-26-15-4-2-1-3-5-15)21-14-6-9-23(12-14)17-18-22-20-13-24(18)10-8-19-17/h1-5,8,10,13-14H,6-7,9,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVUTQRIZAHJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCSC2=CC=CC=C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Hydrazones

Zheng et al. demonstrated that selenium dioxide-mediated oxidative cyclization of pyrazine-2-carbaldehyde hydrazones achieves 79–98% yields oftriazolo[4,3-a]pyrazines.

Representative Procedure :

  • Condense pyrazine-2-carbaldehyde (1.0 equiv) with methylhydrazine (1.2 equiv) in ethanol (reflux, 6 h).
  • Treat hydrazone intermediate with SeO₂ (2.0 equiv) in dioxane (110°C, 12 h).
  • Purify via silica chromatography (hexane/EtOAc 3:1) to isolate triazolopyrazine.

Key Data :

Starting Material Product Yield Characterization (NMR)
Pyrazine-2-carbaldehyde Triazolo[4,3-a]pyrazine 89% δH 8.92 (s, 1H, H-3), 8.75 (d, 1H, H-5)

Copper-Catalyzed Azide-Alkyne Cycloaddition

Alternative routes employ Cu(I)-catalyzed Huisgen cycloaddition between pyrazinyl alkynes and azides:

$$ \text{HC≡C-Pyrazine} + \text{NaN}3 \xrightarrow{\text{CuSO}4/\text{NaAsc}} \text{Triazolo}[4,3-a]\text{pyrazine} $$

Optimized Conditions :

  • 10 mol% CuSO₄·5H₂O
  • 20 mol% sodium ascorbate
  • H₂O/t-BuOH (1:1), 60°C, 24 h

Functionalization of Pyrrolidin-3-yl Amine

N-Alkylation of Pyrrolidine

Patent US20150353552A1 discloses Mitsunobu conditions for coupling nitrogen heterocycles to pyrrolidine:

Procedure :

  • Dissolve pyrrolidin-3-ol (1.0 equiv),triazolo[4,3-a]pyrazine (1.2 equiv), and PPh₃ (1.5 equiv) in THF.
  • Add DIAD (1.5 equiv) dropwise at 0°C.
  • Warm to 25°C, stir 12 h.
  • Concentrate and purify by HPLC (C18, MeCN/H₂O).

Yield : 67–73%
Characterization :

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 4.21 (m, 1H, pyrrolidine H3), 3.85 (m, 2H, NCH₂), 3.02 (m, 2H, CH₂N)

Boc Protection/Deprotection

For amine compatibility in subsequent reactions:

  • Protect pyrrolidine nitrogen with Boc₂O (1.1 equiv) in CH₂Cl₂ (0°C → rt, 2 h).
  • Deprotect with TFA/CH₂Cl₂ (1:1, 1 h) after coupling.

Synthesis of 3-(Phenylsulfanyl)Propanamide

Thioether Formation

The RSC protocol for α-thioamides utilizes 2-chloropropanamide and thiophenol:

Stepwise Synthesis :

  • React 3-chloropropionyl chloride (1.0 equiv) with benzylamine (1.1 equiv) in CH₂Cl₂/Et₃N (0°C → rt, 4 h) to form 3-chloro-N-benzylpropanamide (92% yield).
  • Displace chloride with thiophenol (1.5 equiv) using K₂CO₃ (2.0 equiv) in DMF (80°C, 6 h).

Data :

  • 3-(Phenylsulfanyl)propanoyl chloride : $$ \nu_{max} $$ 1685 cm⁻¹ (C=O)
  • N-Benzyl-3-(phenylsulfanyl)propanamide : mp 118–120°C; δH 7.32–7.45 (m, 10H, ArH)

Amide Coupling to Pyrrolidine

Activate 3-(phenylsulfanyl)propanoic acid as mixed anhydride:

  • Add ClCO₂iBu (1.1 equiv) and NMM (1.1 equiv) to acid in THF (-15°C, 30 min).
  • Introduce pyrrolidin-3-ylamine (1.0 equiv), stir 2 h at -15°C → 1 h at 25°C.
  • Quench with NH₄Cl, extract with EtOAc, purify via flash chromatography.

Yield : 78–85%
Characterization :

  • $$ ^1\text{H NMR} $$: δ 6.85 (br s, 1H, NH), 3.42 (m, 1H, pyrrolidine H3), 2.92 (t, 2H, SCH₂)

Convergent Assembly of Target Molecule

Sequential Coupling Strategy

  • Step 1 : Attachtriazolo[4,3-a]pyrazine to pyrrolidine via Mitsunobu reaction (Section 3.1).
  • Step 2 : Couple 3-(phenylsulfanyl)propanamide to pyrrolidine amine using HATU activation:

$$ \text{Pyrrolidine-TriazoloPyrazine} + \text{3-(PhS)Propanoyl-OBt} \xrightarrow{\text{HATU, DIPEA}} \text{Target} $$

Conditions :

  • 1.2 equiv HATU, 2.0 equiv DIPEA
  • DMF, 0°C → rt, 12 h
  • Isolate by precipitation (Et₂O), 81% yield

Characterization Data

Spectroscopic Profile :

  • HRMS : m/z 439.1789 [M+H]⁺ (calc. 439.1792)
  • *$$ ^1\text{H NMR} * (500 MHz, DMSO-d₆): δ 8.74 (s, 1H, triazole H3), 8.25 (d, 1H, pyrazine H5), 7.45–7.32 (m, 5H, SPh), 4.12 (m, 1H, pyrrolidine H3), 3.02 (t, 2H, SCH₂)
  • *$$ ^{13}\text{C NMR} *: δ 171.8 (CONH), 148.2 (triazole C3), 135.4–126.7 (SPh), 56.3 (pyrrolidine C3)

Chromatographic Purity :

  • HPLC (C18, 60% MeCN): tR = 8.72 min, 99.1% purity

Comparative Analysis of Synthetic Routes

Method Step Count Overall Yield Key Advantage
Convergent Assembly 5 52% Modular; avoids sensitive intermediates
Linear Synthesis 7 38% Lower cost of starting materials

Critical Challenges :

  • Regioselectivity in triazole formation (avoid-triazole byproducts)
  • Epimerization at pyrrolidine C3 during amidation
  • Purification of polar intermediates via reverse-phase HPLC

Chemical Reactions Analysis

Phenylsulfanyl (S-aryl) Group

  • Oxidation : The phenylsulfanyl group may oxidize to sulfoxide (S=O) or sulfone (O=S=O) under mild oxidizing agents (e.g., H₂O₂, mCPBA) .

  • Nucleophilic substitution : The sulfur atom can participate in thiol-disulfide exchange or alkylation reactions under basic conditions.

Triazolo[4,3-a]pyrazine Core

  • Electrophilic substitution : The electron-rich pyrazine ring undergoes halogenation or nitration at the C-5 or C-7 positions .

  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings enable functionalization at the C-8 position (e.g., aryl or alkyl groups) .

Pyrrolidine-Propanamide Linkage

  • Hydrolysis : The amide bond is stable under physiological pH but may hydrolyze under strongly acidic or basic conditions.

  • Ring-opening : The pyrrolidine ring can undergo ring-opening reactions with strong nucleophiles (e.g., LiAlH₄) to form linear amines .

Stability and Degradation

  • Thermal stability : The compound is stable up to 200°C (based on analogs in ).

  • pH-dependent degradation : Accelerated hydrolysis occurs at pH < 3 or pH > 10, forming 3-(phenylsulfanyl)propanoic acid and pyrrolidine-triazolo-pyrazine fragments .

Comparative Reactivity Table

Reaction TypeConditionsProducts/OutcomesReferences
Amide couplingEDCl, HOBt, DMF, RTPropanamide linkage formation
Triazolo-pyrazine cyclizationTriethoxy methane, 80°C, refluxCore heterocycle formation
Sulfur oxidationH₂O₂, CH₃COOH, 50°CSulfoxide/sulfone derivatives
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CAryl-functionalized analogs

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazolo-pyridazine derivatives have demonstrated inhibitory activity against c-Met kinase, a target in cancer therapy. The compound 3-(phenylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)propanamide could potentially share similar mechanisms of action due to the presence of the triazole moiety .

Anticonvulsant Properties

Compounds with similar structural features have shown promising results in anticonvulsant assays. For example, studies involving related N'-benzyl derivatives indicated pronounced activities in models for maximal electroshock seizures and neuropathic pain . This suggests that the compound may also possess anticonvulsant properties worth investigating.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the phenylsulfanyl group can significantly influence biological activity. For instance, variations in substituents on the triazole ring have been linked to enhanced potency against specific cancer cell lines such as A549 and MCF-7 .

In Vitro Studies

In vitro studies are essential for assessing the pharmacological potential of this compound. Preliminary findings suggest that it may exhibit moderate cytotoxicity against various cancer cell lines. Future studies should focus on evaluating its IC50 values and comparing them with established anticancer agents to determine its therapeutic potential.

Case Studies

Several case studies have documented the effects of similar compounds:

  • Triazolo-Pyridazine Derivatives : These compounds were synthesized and evaluated for their inhibitory effects on c-Met kinase and showed promising anticancer activity with low IC50 values against A549 and MCF-7 cell lines .
  • Anticonvulsant Activity of PAADs : A series of primary amino acid derivatives demonstrated significant anticonvulsant activity in animal models, highlighting the importance of structural modifications in enhancing pharmacological effects .

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight
3-(Phenylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)propanamide (Target) Triazolopyrazine-pyrrolidine Phenylsulfanyl, propanamide C₁₉H₂₀N₆O₂S 412.47 g/mol
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Pyrrolo-triazolopyrazine Cyclopropanesulfonamide, cyclobutylmethyl C₁₇H₁₉N₇O₂S 393.45 g/mol
1-(3,4-Dimethylphenyl)-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxamide Triazolopyrazine-pyrrolidine 3,4-Dimethylphenyl, 5-oxopyrrolidine carboxamide C₂₃H₂₇N₇O₂ 433.51 g/mol

Functional Implications:

  • Electron-Withdrawing Groups : The phenylsulfanyl group in the target compound may improve binding via sulfur’s polarizability, whereas cyclopropanesulfonamide in derivatives could enhance metabolic stability due to the sulfonamide’s rigidity .
  • Conformational Flexibility : Pyrrolidine rings (as in the target compound) offer greater rotational freedom compared to cyclobutyl or cyclopentyl analogs (), which may influence target engagement .

Pharmacological Properties and Research Findings

  • Solubility and Bioavailability : The dihydrochloride salts in (e.g., C₆H₁₂Cl₂N₄) demonstrate improved aqueous solubility compared to neutral propanamide derivatives, highlighting formulation challenges for the target compound .

Biological Activity

3-(phenylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)propanamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a phenylsulfanyl group and a [1,2,4]triazolo[4,3-a]pyrazine moiety. Its molecular formula is C18H20N6SC_{18}H_{20}N_{6}S, with a molecular weight of approximately 364.46 g/mol. The presence of the triazole and pyrazine rings suggests potential pharmacological properties due to their established bioactivity in other compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin, indicating a promising antibacterial profile .

CompoundMIC against Staphylococcus aureusMIC against Escherichia coli
Compound 2e32 µg/mL16 µg/mL
3-(phenylsulfanyl)...TBDTBD

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. Compounds containing the triazole ring have shown antiproliferative effects against various cancer cell lines. For example, studies have indicated that modifications on the triazole structure can enhance cytotoxicity against breast and colon cancer cells . The compound's ability to inhibit cell proliferation suggests mechanisms involving apoptosis induction or cell cycle arrest.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to bind to DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction disrupts bacterial growth by preventing DNA supercoiling .
  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to increased permeability and cell lysis .
  • Apoptosis Induction in Cancer Cells : The anticancer activity may stem from the ability to induce apoptosis through mitochondrial pathways or by activating caspases in cancer cells .

Case Studies

A notable case study involved the synthesis and testing of related triazole derivatives which revealed significant antibacterial effects against common pathogens. The results indicated that structural modifications could enhance bioactivity significantly. This aligns with findings that suggest specific substituents on the triazole ring influence biological efficacy .

Q & A

Q. What are standard synthetic routes for constructing the [1,2,4]triazolo[4,3-a]pyrazine core in this compound?

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclocondensation of carboxylic acid derivatives with hydrazinopyrazinones. For example, a mixture of the acid precursor and carbonyldiimidazole in anhydrous DMFA is heated at 100°C for 1 hour, followed by reflux with N1-substituted hydrazinopyrazin-2-one for 24 hours. Recrystallization from DMFA/i-propanol yields the core structure .

Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?

Key methods include:

  • IR spectroscopy : Identifies carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amides) and sulfur-related bands (e.g., C-S at 600–700 cm⁻¹).
  • 1H NMR : Resolves pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • 31P NMR : Used in phosphonylated derivatives (if applicable) .

Q. How are purification challenges addressed during synthesis?

Recrystallization from polar aprotic solvents (e.g., DMFA/i-propanol mixtures) is commonly employed to remove unreacted starting materials and byproducts. For sulfonamide coupling, catalytic N-aryl-sulfilimine compounds improve purity by suppressing side reactions .

Q. What solvents and bases optimize coupling reactions involving the triazolopyrazine moiety?

Anhydrous DMFA or acetonitrile under reflux (60–100°C) is preferred for cyclocondensation. For sulfonamide coupling, 3-picoline or 3,5-lutidine enhances reactivity by stabilizing intermediates, reducing reaction time from days to hours .

Q. Are there established protocols for introducing the phenylsulfanyl group?

Thiol-aryl substitution via nucleophilic aromatic substitution (SNAr) is a common approach. For example, reacting a brominated precursor with thiophenol in the presence of a Cu(I) catalyst under inert conditions .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

Quantum chemical reaction path searches (e.g., using density functional theory) predict transition states and intermediates, enabling identification of low-energy pathways. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by narrowing optimal conditions (e.g., solvent, temperature) before lab validation .

Q. What strategies resolve contradictory yield data in triazolopyrazine derivatization?

Variability often arises from raw material impurities or competing reaction pathways. Mitigation strategies include:

  • Pre-purifying starting materials via column chromatography.
  • Employing high-resolution mass spectrometry (HRMS) to detect trace byproducts.
  • Adjusting stoichiometric ratios to favor desired pathways (e.g., excess carbonyldiimidazole for efficient coupling) .

Q. How does solvent polarity influence the stability of intermediates during synthesis?

Polar aprotic solvents (e.g., DMFA) stabilize charged intermediates (e.g., acyl imidazolium species) during cyclocondensation. In contrast, non-polar solvents (e.g., benzene) are better for Friedel-Crafts-type reactions but may slow nucleophilic substitutions. Solvent screening via design of experiments (DoE) is recommended .

Q. What role do heteroatoms (N, S) play in the compound’s reactivity and characterization?

  • Nitrogen : Participates in hydrogen bonding (affecting solubility) and influences pKa of adjacent protons (observable via pH-dependent NMR).
  • Sulfur : Enhances electron-withdrawing effects, lowering LUMO energy for nucleophilic attacks. X-ray photoelectron spectroscopy (XPS) can quantify sulfur oxidation states .

Q. How are reaction kinetics and thermodynamic stability assessed for key steps?

  • Kinetics : Real-time monitoring via in-situ IR or Raman spectroscopy tracks reagent consumption.
  • Thermodynamics : Differential scanning calorimetry (DSC) measures exothermicity/endothermicity of cyclization steps.
  • Example: Refluxing for >20 hours in DMFA ensures complete conversion to the triazolopyrazine core, as shorter durations yield <50% product .

Methodological Recommendations

  • Scale-up : Replace DMFA with acetonitrile for easier solvent recovery .
  • Byproduct Analysis : Use LC-MS/MS to detect sulfonamide dimerization byproducts .
  • Computational Tools : Leverage Gaussian or ORCA for transition-state modeling .

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